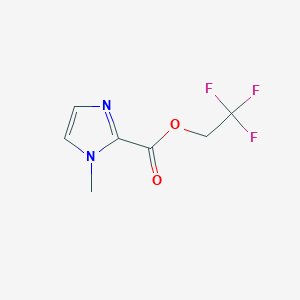

2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl 1-methylimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-12-3-2-11-5(12)6(13)14-4-7(8,9)10/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQUXLNZMWDXLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate typically involves:

- Formation of the imidazole ring or functionalized imidazole intermediates.

- Introduction of the 2,2,2-trifluoroethyl moiety, often via nucleophilic substitution or amidation.

- Esterification at the 2-position of the imidazole ring to form the carboxylate ester.

Preparation of Imidazole Derivatives and Esterification

According to a European patent (EP2050736A1), imidazole derivatives can be synthesized by chlorination of a precursor compound followed by reaction with an imidazole derivative. Specifically, chlorination agents such as thionyl chloride or phosphorus oxychloride (POCl3) are used to activate the carboxyl group or related functionalities, facilitating nucleophilic attack by imidazole derivatives to form the imidazole core structure.

- Chlorination Step : Conducted neat or in toluene at 20–80 °C.

- Imidazole Coupling : Reaction of the chlorinated intermediate with 1-methylimidazole or its derivatives to form the desired imidazole carboxylate.

Esterification to introduce the 2,2,2-trifluoroethyl group can be achieved by reacting the corresponding acid chloride or activated carboxylic acid intermediate with 2,2,2-trifluoroethanol under basic or acidic conditions.

Use of 2,2,2-Trifluoroethylamine Derivatives in Synthesis

An alternative approach involves the use of 2,2,2-trifluoroethylamine or its derivatives as nucleophiles for amide or ester bond formation. A patent (EP2621894B1) describes the preparation of carboxylic acid amides by reacting carboxylic acids or their esters/anhydrides/halides with amines, including 2,2,2-trifluoroethylamine, in the presence of coupling reagents and bases.

- Coupling Reagents : Facilitate formation of amide or ester bonds.

- Hydrogenolysis Step : Sometimes employed to remove protecting groups or reduce intermediates.

- Acid Salt Formation : Optional step to isolate the compound as a salt for stability.

This method can be adapted for ester formation by substituting amines with alcohols such as 2,2,2-trifluoroethanol.

Stepwise Synthesis Example from Literature

A detailed synthetic route for trifluoromethyl-containing imidazole esters involves:

- Nucleophilic Aromatic Substitution : Using 2,2,2-trifluoroethylamine hydrochloride to substitute on aromatic nitro compounds with high yields (up to 95%).

- Regioselective Reduction : Conversion of nitro groups to amines using sodium dithionite in ethanol (81% yield).

- Amide Formation : Reaction with glutaric anhydride to introduce side chains (92% yield).

- Intramolecular Cyclization : Using concentrated hydrochloric acid at room temperature to form the imidazole ring.

- Esterification : Introduction of the trifluoroethyl ester group by reaction with trifluoroethanol derivatives.

This method provides a robust and scalable pathway to trifluoroethyl-substituted imidazole carboxylates.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The inductive effect of the trifluoromethyl group significantly influences reactivity and stability of intermediates, often enhancing yields and selectivity in nucleophilic substitution and cyclization reactions.

- Use of 2,2,2-trifluoroethylamine hydrochloride as a nucleophile improves reaction efficiency compared to free amine forms.

- Control of temperature and pH during cyclization and esterification steps is critical to obtaining high-purity products.

- Catalysts such as palladium on carbon are sometimes used for reduction steps in multi-step syntheses involving trifluoroethyl groups.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate can undergo various chemical reactions, including:

Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester bond can be hydrolyzed to yield 1-methyl-1H-imidazole-2-carboxylic acid and 2,2,2-trifluoroethanol.

Oxidation and reduction: The imidazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate the substitution reactions.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can promote the hydrolysis of the ester bond.

Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used for redox reactions.

Major Products Formed

Nucleophilic substitution: Depending on the nucleophile used, various substituted imidazole derivatives can be formed.

Hydrolysis: The major products are 1-methyl-1H-imidazole-2-carboxylic acid and 2,2,2-trifluoroethanol.

Oxidation and reduction: Different oxidation states of the imidazole ring can be achieved, leading to various imidazole derivatives.

Scientific Research Applications

Scientific Research Applications

TFEMI has been investigated for various applications in scientific research:

Medicinal Chemistry

TFEMI is explored for its potential antiviral and anticancer properties. Studies have shown that imidazole derivatives can exhibit significant biological activity against viral infections and cancer cell lines.

- Case Study: A study screened several imidazole derivatives, including TFEMI, for antiviral activity against influenza and herpes viruses. Results indicated promising candidates for further development as antiviral drugs.

Biochemical Research

The compound plays a role in enzyme kinetics and mechanisms. Its interactions with enzymes can alter metabolic pathways, making it a candidate for studying enzyme specificity.

- Case Study: In biochemical assays, TFEMI was shown to modulate the activity of specific enzymes involved in metabolic processes, potentially leading to insights into metabolic flux changes.

Material Science

TFEMI is utilized in the development of new materials due to its unique chemical properties. It serves as a building block for synthesizing polymers and other advanced materials.

- Case Study: Researchers employed TFEMI in solid-phase synthesis techniques to create tailored polyamides with imidazole moieties, enhancing material properties for industrial applications.

Antioxidant Activity

Studies indicate that TFEMI exhibits antioxidant properties, which may contribute to cellular protection against oxidative stress.

- Research Findings: Assays measuring the ability of TFEMI to scavenge reactive oxygen species (ROS) showed significant antioxidant capacity, suggesting its potential role in disease prevention.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Chemical Structure :

- Formula : C₇H₇F₃N₂O₂

- CAS No.: 1311316-93-4

- Key Features :

Comparison with Structurally Similar Compounds

2.1. Substituent Position and Electronic Effects

2,2,2-Trifluoroethyl Imidazole-1-Carboxylate (CAS 81265-32-9) :

1-(2,2,2-Trifluoroethyl)-1H-Imidazole-5-Carboxylic Acid (CAS 328569-22-8) :

2.2. Ester Group Variations

Ethyl 1-Methyl-1H-Imidazole-2-Carboxylate :

- Methyl 2-(2-Phenylethyl)-1H-Imidazole-4-Carboxylate (CAS 300680-10-8): Phenethyl substituent at 2-position and methyl ester at 4.

2.3. Heterocyclic and Halogen-Substituted Derivatives

Ethyl 4-(4-Bromophenyl)-1-Methyl-2-Phenyl-1H-Imidazole-5-Carboxylate (3m) :

1-[[4-(Trifluoromethyl)Phenyl]Methyl]Imidazole-2-Carboxylic Acid :

Physical and Chemical Properties

| Compound | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|

| 2,2,2-Trifluoroethyl 1-Methyl-1H-Imidazole-2-Carboxylate | N/A | Low (lipophilic) | 1-Me, 2-CF₃CH₂OCO- |

| Ethyl 2-Phenyl-1,4-Di-p-Tolyl-1H-Imidazole-5-Carboxylate (3h) | 127–128 | Moderate in DMSO | 2-Ph, 4-p-Tolyl, 5-EtOCO- |

| Methyl 1-(4-Chlorophenyl)-2,4-Diphenyl-1H-Imidazole-5-Carboxylate (3j) | 157–158 | Low in water | 1-(4-ClPh), 2,4-Ph, 5-MeOCO- |

| 1-(2,2,2-Trifluoroethyl)-1H-Imidazole-5-Carboxylic Acid | N/A | High (aqueous buffer) | 1-CF₃CH₂, 5-COOH |

Reactivity and Stability

Hydrolysis Sensitivity :

Thermal Stability :

- Compounds with aromatic substituents (e.g., 3h, 3j) exhibit higher melting points, correlating with robust crystal lattice interactions .

Biological Activity

2,2,2-Trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate (TFEMI) is a synthetic compound with the molecular formula C₇H₇F₃N₂O₂ and a molecular weight of 208.14 g/mol. This compound features a trifluoroethyl group that enhances its lipophilicity and potentially alters its biological activity. The imidazole ring and carboxylate functional group suggest interesting chemical behavior and possible interactions with biological systems.

Chemical Structure and Properties

The structure of TFEMI includes:

- Imidazole Ring : A five-membered ring containing nitrogen atoms, known for its role in biological systems.

- Trifluoroethyl Group : This group increases the lipophilicity of the compound, affecting its interaction with biological membranes.

- Carboxylate Group : This functional group may influence the compound's solubility and reactivity.

Biological Activity Overview

Preliminary studies indicate that compounds with similar structures to TFEMI interact effectively with various biological targets, including enzymes and receptors. However, specific research on TFEMI's mechanisms of action remains limited.

Potential Biological Interactions

- Enzyme Inhibition/Activation : The presence of the imidazole ring suggests potential interactions with enzymes involved in metabolic pathways. Compounds like TFEMI may modulate enzyme activity, impacting metabolic flux.

- Cellular Signaling : TFEMI could influence cell signaling pathways due to its unique structural features, potentially leading to alterations in gene expression and cellular responses.

Comparative Analysis with Similar Compounds

The following table compares TFEMI with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-1H-imidazole-2-carboxylic acid | C₅H₆N₂O₂ | Lacks trifluoroethyl group; simpler structure |

| 2-Fluoroethyl 1-methyl-1H-imidazole-2-carboxylate | C₇H₈F₁N₂O₂ | Contains a fluorinated ethyl group; less lipophilic |

| 1-Methylimidazole | C₄H₆N₂ | No carboxylate; basic imidazole structure |

The trifluoroethyl group's presence in TFEMI enhances its lipophilicity compared to these similar compounds, which may contribute to its distinct pharmacological profile.

Research Findings and Case Studies

While direct studies on TFEMI are scarce, related compounds have shown promising results:

- Imidazotetrazine Prodrugs : Research on imidazotetrazine derivatives indicates that modifications can significantly affect their anticancer activity. For instance, a trifluoroethyl analogue demonstrated activity in NCI60 cell line panels with a mean GI50 of 10.7 µM .

- Biochemical Interactions : Other imidazole derivatives have been noted for their ability to modulate signaling pathways and influence cellular metabolism. This suggests that TFEMI may exhibit similar biochemical properties.

- Therapeutic Applications : The potential antiviral and anticancer activities of imidazole derivatives have been explored, indicating that TFEMI could be investigated for similar therapeutic properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate, and how are intermediates validated?

- Answer : Synthesis typically involves a multi-step approach:

- Imidazole core formation : The 1-methylimidazole-2-carboxylic acid precursor can be synthesized via cyclization reactions using aldehydes and amines under acidic conditions (e.g., HCl catalysis) .

- Esterification : Reacting the carboxylic acid intermediate with 2,2,2-trifluoroethanol in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- Characterization : Key intermediates are validated using -NMR, -NMR, -NMR, and FT-IR spectroscopy to confirm functional groups. Elemental analysis (C, H, N) ensures stoichiometric purity .

Q. Which analytical techniques are critical for verifying the structural integrity of 2,2,2-trifluoroethyl 1-methyl-1H-imidazole-2-carboxylate?

- Answer :

- Nuclear Magnetic Resonance (NMR) : -NMR is essential for confirming the trifluoroethyl group’s presence and electronic environment .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification.

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves bond lengths, angles, and stereoelectronic effects .

- Elemental Analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N ratios .

Advanced Research Questions

Q. How does the trifluoroethyl group modulate the compound’s pharmacokinetic properties and target binding affinity?

- Answer : The trifluoroethyl group:

- Enhances lipophilicity , improving membrane permeability (measured via logP assays) .

- Reduces metabolic degradation : Fluorine’s inductive effect stabilizes the ester bond against hydrolytic enzymes .

- Influences target binding : Docking studies (e.g., using AutoDock Vina) reveal that the CF group engages in hydrophobic interactions with protein pockets, as observed in analogous imidazole derivatives .

Q. What computational approaches predict the conformational stability of this compound under physiological conditions?

- Answer :

- Molecular Dynamics (MD) Simulations : Simulate solvation in water or lipid bilayers to assess stability at varying pH and temperature .

- Quantum Mechanical Calculations : Density Functional Theory (DFT) evaluates electronic effects (e.g., fluorine’s electron-withdrawing impact on the imidazole ring) .

- Docking Studies : Compare binding poses with and without the trifluoroethyl group to quantify affinity differences .

Q. How can researchers resolve contradictions in reported biological activities of fluorinated imidazole derivatives?

- Answer :

- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in cancer lines) to rule out assay-specific artifacts .

- Systematic SAR Studies : Synthesize analogs with incremental structural changes (e.g., replacing CF with CH) to isolate the trifluoroethyl group’s contribution .

- Meta-Analysis : Aggregate data from PubMed and Scopus using keywords like “fluorinated imidazole bioactivity” to identify trends or methodological inconsistencies .

Q. When should HPLC versus NMR be prioritized for purity assessment of this compound?

- Answer :

- HPLC : Preferred for quantitative purity analysis (>99%) and detecting trace impurities (e.g., unreacted starting materials) .

- NMR : Identifies structural isomers or regiochemical byproducts (e.g., N-methyl vs. O-methyl derivatives) that HPLC might miss .

- Combined Approach : Use HPLC for batch consistency and NMR for structural validation in early-stage synthesis .

Methodological Notes

- Synthesis Optimization : For scale-up, replace DCC with greener catalysts (e.g., DMAP) to reduce toxicity .

- Fluorine-Specific Analysis : -NMR chemical shifts are highly sensitive to solvent polarity; use CDCl for consistency .

- Data Reproducibility : Archive raw spectral data (e.g., Bruker .topspin files) and crystallization conditions (e.g., solvent ratios) for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.